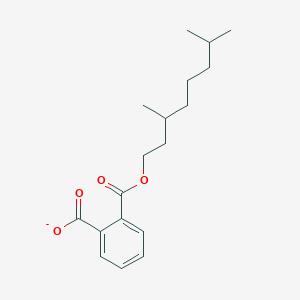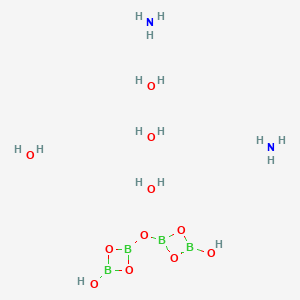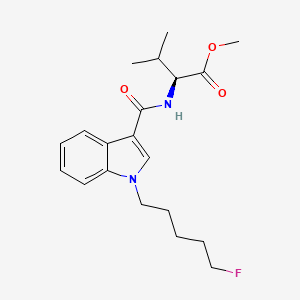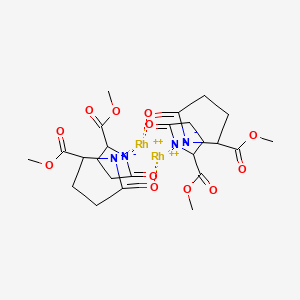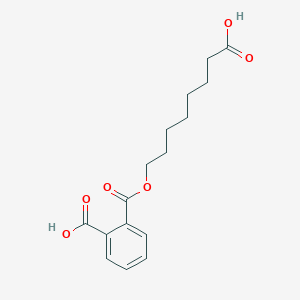
Calteridol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The preparation of Calteridol involves several steps:
Synthesis of Teridol: This is achieved by reacting gadoteridol with a decomplexing agent to obtain teridol.
Formation of this compound: Teridol is then reacted with calcium ions to form this compound.
化学反応の分析
Calteridol undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed reaction mechanisms are not extensively documented.
Reduction: Reduction reactions can also occur, particularly in the presence of reducing agents.
Substitution: this compound can undergo substitution reactions, especially in the presence of nucleophiles.
Common reagents used in these reactions include organic acids, calcium ions, and decomplexing agents. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Calteridol has a wide range of scientific research applications:
Chemistry: It is used as a contrast agent in MRI to enhance the visualization of lesions and abnormal vascularity.
Medicine: This compound is primarily used in diagnostic imaging to improve the clarity of MRI scans.
Industry: It is used in the production of high-purity contrast agents for medical imaging.
作用機序
Calteridol exerts its effects through its paramagnetic properties. When placed in a magnetic field, it develops a magnetic moment, which enhances the relaxation rates of water protons in its vicinity. This property is particularly useful in MRI, where it helps to improve the contrast and clarity of the images .
類似化合物との比較
Calteridol is unique due to its strong antifungal and antibacterial properties, as well as its effectiveness as a contrast agent in MRI. Similar compounds include:
Gadoteridol: Another gadolinium-based contrast agent used in MRI.
Gadobutrol: A nonionic gadolinium-based contrast agent with similar applications.
Gadopentetate dimeglumine: A linear gadolinium-based contrast agent used in MRI.
This compound stands out due to its high stability and reduced risk of nephrogenic systemic fibrosis compared to linear gadolinium-based agents .
特性
CAS番号 |
132722-73-7 |
|---|---|
分子式 |
C17H33CaN4O7+3 |
分子量 |
445.5 g/mol |
IUPAC名 |
calcium;2-[4,7-bis(carboxylatomethyl)-10-(2-oxidopropyl)-1,4,7,10-tetrazoniacyclododec-1-yl]acetate;hydron |
InChI |
InChI=1S/C17H31N4O7.Ca/c1-14(22)10-18-2-4-19(11-15(23)24)6-8-21(13-17(27)28)9-7-20(5-3-18)12-16(25)26;/h14H,2-13H2,1H3,(H,23,24)(H,25,26)(H,27,28);/q-1;+2/p+2 |
InChIキー |
QTDIPNAZPWHKMZ-UHFFFAOYSA-P |
正規SMILES |
[H+].CC(C[NH+]1CC[NH+](CC[NH+](CC[NH+](CC1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])[O-].[Ca+2] |
同義語 |
Calteridol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




